molecular formula C9H14O2 B1311411 8-Methylene-1,4-dioxaspiro[4.5]decane CAS No. 51656-90-7

8-Methylene-1,4-dioxaspiro[4.5]decane

Cat. No.: B1311411
CAS No.: 51656-90-7
M. Wt: 154.21 g/mol
InChI Key: BCWKBPCNPHCCQS-UHFFFAOYSA-N
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Description

8-Methylene-1,4-dioxaspiro[4.5]decane is a spirocyclic ketal derivative characterized by a central cyclohexane ring fused with two dioxolane rings at positions 1 and 2. The "8-methylene" substituent introduces a reactive alkene group at the 8-position of the spiro system, enabling participation in polymerization, cycloaddition, or functionalization reactions. These analogs vary in substituents (e.g., halogens, amines, ethers) and exhibit distinct physicochemical properties, reactivity, and applications in organic synthesis and pharmaceuticals .

Preparation Methods

Synthesis via 1,4-cyclohexanedione Derivatives and Ketal Formation

One common approach starts from 1,4-cyclohexanedione or related cyclic ketones, which undergo condensation with ethylene glycol or other diols to form the dioxaspiro ring system. The key steps include:

  • Ketalization : Condensation of 1,4-cyclohexanedione with ethylene glycol under acidic conditions to form the 1,4-dioxaspiro[4.5]decane core.
  • Deprotection or selective hydrolysis : Removal or transformation of protecting groups to yield the target compound.

Variants and Yields:

Method Variant Conditions Yield (%) Notes
Ketal transfer method Acidic hydrolysis, mild conditions ~50 Moderate yield, simple operation
Silica gel loaded FeCl3 deketal method Catalytic hydrolysis on silica gel Higher than 50 Higher yield but catalyst not reusable, consumes large amounts of pure silica gel, difficult for scale-up
Acidic aqueous solution with THF 45°C, 15 hours 65 Requires large acetic acid amounts, long reaction time, extensive neutralization needed

This method is noted for reasonable process simplicity but has limitations in catalyst reuse and environmental impact due to acid and silica gel consumption.

Multi-step Synthesis from Furan or p-Methoxyphenol

  • Starting from furan formaldehyde via Perkin reaction and subsequent five-step synthesis yields only about 17%.
  • Birch reduction of p-methoxyphenol followed by alcohol condensation and oxidation yields about 60%, but requires harsh conditions such as -78°C for Birch reduction.
  • Selective oxidation of 1,4-cyclohexanediol with chromium reagents yields 24%, but involves environmentally harmful reagents.

Novel Synthetic Route via Tetrahydropyran Derivatives (Recent Patent Method)

A more recent and environmentally friendly method involves:

  • Reacting tetrahydropyran-4-carboxylic acid methyl ester with 2-(2-bromoethoxy)tetrahydro-2H-pyran in anhydrous tetrahydrofuran at low temperature (-10°C to 0°C) under argon atmosphere.
  • Followed by acid-catalyzed cyclization in dichloromethane at room temperature to form 2,8-dioxaspiro[4.5]decan-1-one, a close analog or intermediate to 8-methylene-1,4-dioxaspiro[4.5]decane.

This method avoids hazardous reagents like bromopropylene, liHMDS, and ozone, operates under mild conditions, and is suitable for large-scale production due to its safety and stability.

Hydrochloric Acid Catalyzed Methoxymethylene Formation

Another approach involves:

  • Reacting 8-(methoxymethylene)-1,4-dioxaspiro[4.5]decane in 1,4-dioxane with water and concentrated hydrochloric acid at 20°C for 1 hour.
  • This yields 4-oxocyclohexanecarbaldehyde with an 86.9% yield, which can be further processed to the target compound or intermediates.

This method is efficient and operates under mild conditions, with relatively high yield and straightforward workup involving extraction and drying.

Preparation Method Starting Material(s) Key Conditions Yield (%) Advantages Disadvantages
Ketalization of 1,4-cyclohexanedione 1,4-cyclohexanedione + ethylene glycol Acidic hydrolysis, 45°C, 15h 50-65 Simple, mild conditions Catalyst reuse issues, acid waste
Multi-step from furan formaldehyde Furan formaldehyde Perkin reaction + 5 steps 17 Established route Low yield, complex
Birch reduction of p-methoxyphenol p-methoxyphenol Birch reduction at -78°C + oxidation 60 Moderate yield Harsh conditions
Chromium oxidation of 1,4-cyclohexanediol 1,4-cyclohexanediol Chromium reagent oxidation 24 Direct oxidation Environmental pollution
Tetrahydropyran derivative route (patent) Tetrahydropyran-4-carboxylic acid methyl ester + 2-(2-bromoethoxy)tetrahydro-2H-pyran THF, -10 to 0°C, argon, acid catalysis High Mild, safe, scalable Requires low temperature control
Hydrochloric acid catalyzed methoxymethylene formation 8-(methoxymethylene)-1,4-dioxaspiro[4.5]decane HCl, 1,4-dioxane, 20°C, 1h 86.9 High yield, mild conditions Requires handling of strong acid
  • The ketalization and hydrolysis methods are widely used but have limitations in catalyst reuse and environmental impact due to acid and silica gel consumption.
  • The tetrahydropyran-based method offers a safer and more environmentally friendly alternative with better scalability and operational simplicity.
  • The hydrochloric acid catalyzed method provides a high yield and mild reaction conditions, suitable for producing intermediates for further synthesis.
  • Multi-step syntheses from furan or p-methoxyphenol are less favored due to low yields and harsh conditions.
  • Solubility and handling of this compound require careful solvent selection and storage conditions, with ultrasonic bath heating to 37°C recommended to increase solubility for stock solutions.

The preparation of this compound involves several synthetic strategies, each with trade-offs in yield, environmental impact, and operational complexity. Recent advances favor methods that avoid hazardous reagents and harsh conditions, such as the tetrahydropyran derivative route and acid-catalyzed methoxymethylene formation, which provide higher yields and better scalability. The choice of method depends on the intended scale, environmental considerations, and available equipment.

Chemical Reactions Analysis

Types of Reactions

8-Methylene-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-Methylene-1,4-dioxaspiro[4.5]decane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Methylene-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets and pathways. The compound’s reactivity is largely influenced by the presence of the methylene group and the dioxaspiro ring system. These structural features allow it to participate in a range of chemical reactions, making it a versatile intermediate in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Variations

The reactivity and applications of 1,4-dioxaspiro[4.5]decane derivatives are highly dependent on the substituent at the 8-position. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
8-Allylidene-1,4-dioxaspiro[4.5]decane Allylidene (CH₂CH=CH₂) C₁₁H₁₆O₂ 186.24 Undergoes Wittig-like reactions; used in cross-coupling or polymerization
8-Iodo-1,4-dioxaspiro[4.5]decane Iodo (I) C₈H₁₃IO₂ 268.09 Halogenated spiroketal; participates in radical or nucleophilic substitution reactions
8-Aminomethyl-1,4-dioxaspiro[4.5]decane Aminomethyl (CH₂NH₂) C₉H₁₇NO₂ 173.25 Acts as a chiral building block or catalyst in asymmetric synthesis
8-Bromo-1,4-dioxaspiro[4.5]decane Bromo (Br) C₈H₁₃BrO₂ 221.09 Used in Suzuki-Miyaura coupling; precursor for drug intermediates
8-Methoxy-1,4-dioxaspiro[4.5]decane Methoxy (OCH₃) C₉H₁₆O₃ 172.22 Ether-linked derivative; stabilizes radical cations in photoredox reactions

Reactivity and Catalytic Behavior

  • Steric and Electronic Effects : Heterogeneous acid catalysts (e.g., SiO₂–SO₃H) favor ether formation over bis-ketal products in reactions with acyclic ketones due to steric hindrance from larger substituents .
  • Radical Stability: Aryl-substituted derivatives (e.g., 6-phenyl-1,4-dioxaspiro[4.5]decane) stabilize radical cations, enabling C–C bond cleavage and fluorination under photocatalytic conditions. Non-aryl analogs (e.g., 6-methyl derivatives) lack this stabilization .
  • Polymerization Potential: Bis-ketal derivatives like 2,2′-bi-1,4-dioxaspiro[4.5]decane form linear polymers via spirocyclic ring-opening, mimicking erythritol-based renewable polymers .

Biological Activity

8-Methylene-1,4-dioxaspiro[4.5]decane is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9_9H14_{14}O2_2
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 51656-90-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes and receptors. The spirocyclic structure enhances its binding affinity and specificity towards these targets.

Potential Mechanisms:

  • Acetylcholinesterase Inhibition : Similar compounds have been shown to act as acetylcholinesterase inhibitors, which can increase acetylcholine levels in the brain, potentially enhancing cognitive functions and offering therapeutic benefits in neurodegenerative diseases like Alzheimer's disease.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its pharmacological effects .

In Vitro Studies

Research indicates that derivatives of this compound exhibit significant biological activity. For instance, studies on related compounds have demonstrated their role as selective agonists for serotonin receptors (5-HT1A), indicating potential antidepressant effects .

CompoundBiological ActivityReference
This compoundPotential acetylcholinesterase inhibitor
1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazineSelective 5-HT1A receptor agonist

Case Studies

A study conducted on similar spirocyclic compounds revealed that modifications in the structure could lead to enhanced selectivity and potency at specific receptors. For example, a compound with a similar scaffold showed favorable pharmacokinetic properties and low toxicity profiles in animal models .

Toxicity and Safety Profile

The estimated LD50 for related compounds has been reported between 600-1200 mg/kg in mice after oral administration, suggesting a moderate safety profile for further exploration in medicinal applications . However, specific toxicity data for this compound remains limited and warrants further investigation.

Q & A

Basic Research Questions

Q. How can the synthesis of 8-Methylene-1,4-dioxaspiro[4.5]decane be optimized for higher yield and stereoselectivity?

Answer: Optimization involves systematic exploration of reaction conditions, catalysts, and starting materials. For example:

  • Solvent system: A 1:1 acetone-water mixture at 0.5 M concentration enhances solubility and reaction efficiency .
  • Catalysts: p-Toluenesulfonic acid is commonly used to facilitate spiroacetal formation under reflux (e.g., overnight) .
  • Temperature control: Gradual heating avoids side reactions, while reflux ensures complete cyclization .
  • Stereoselectivity: Chiral catalysts or templating agents can be tested to control the configuration at the spirocyclic center .

Q. What analytical techniques are most effective for characterizing the spirocyclic structure of this compound?

Answer:

  • NMR spectroscopy:
    • 1H and 13C NMR identify proton environments and carbon connectivity, confirming the spiro junction and methylene group positions .
    • 15N/17O NMR (for derivatives) resolves stereoelectronic effects in nitrogen- or oxygen-containing analogs .
  • Mass spectrometry (MS): High-resolution MS validates molecular weight (e.g., 228.29 g/mol for ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate) .
  • IR spectroscopy: Detects functional groups like ester carbonyls (1700–1750 cm⁻¹) and ether linkages (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the stereochemistry of spiroacetal derivatives influence their biological activity?

Answer: Stereochemistry dictates binding affinity and metabolic stability. For example:

  • Cytotoxicity: Derivatives with cis-configured substituents showed higher activity against MCF-7 breast cancer cells (IC₅₀ = 20 µM) compared to trans isomers .
  • Neuroprotection: Configurational rigidity in spiroacetals enhances blood-brain barrier penetration, as seen in neuronal cell models .
  • Methodology: Stereochemical analysis via NOESY NMR and X-ray crystallography correlates spatial arrangement with bioactivity .

Q. What strategies resolve contradictions in reactivity profiles of spiroacetal derivatives during catalytic reactions?

Answer:

  • Kinetic studies: Monitor intermediate stability using stopped-flow techniques. Spirocyclic strain may accelerate ring-opening in nucleophilic substitutions .
  • Computational modeling: Density Functional Theory (DFT) predicts transition states and explains unexpected regioselectivity (e.g., preferential attack at the methylene position) .
  • Controlled experiments: Vary catalysts (e.g., Lewis acids vs. organocatalysts) to isolate competing reaction pathways .

Q. How can spiroacetal derivatives be tailored for material science applications?

Answer:

  • Polymer modification: Incorporate spiroacetals into polyesters to enhance thermal stability. For example, glass transition temperatures (Tg) increased by 15–20°C compared to linear analogs .
  • Self-healing materials: Use spiroacetal motifs as dynamic crosslinkers. Reversible ring-opening under stress enables autonomous repair .
  • Methodology: Screen solvent compatibility (e.g., THF vs. DMF) and polymerization kinetics via GPC and DSC .

Q. Methodological Notes

  • Contradiction handling: Discrepancies in biological activity data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell passage number, incubation time). Standardize protocols across labs .
  • Advanced synthesis: For stereoselective routes, employ chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes) .

Properties

IUPAC Name

8-methylidene-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-2-4-9(5-3-8)10-6-7-11-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWKBPCNPHCCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(CC1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20449533
Record name 8-Methylene-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51656-90-7
Record name 8-Methylene-1,4-dioxaspiro[4.5]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20449533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 1.6 M n-butyllithium in hexanes (46 mL, 73.6 mmol) was slowly added to a heterogeneous mixture of methyltriphenylphosphonium bromide (28.07 g, 78.6 mmol) in tetrahydrofuran (150 mL) at −10° C. After stirring for 1 h, 1,4-dioxa-spiro[4.5]decan-8-one (8.01 g, 51.3 mmol) was added. After stirring for 3 h, during which time the solution warmed to ambient temperature, acetone was added and the heterogeneous mixture was concentrated. The residue was diluted with 1:1 methylene chloride:ethyl ether, filtered and concentrated. The residue was flash chromatographed with 49:1, 24:1, and 23:2 hexanes:etheyl acetate as the eluant to yield 6.22 g (79% yield) of 8-methylene-1,4-dioxa-spiro[4.5]decane as a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
46 mL
Type
reactant
Reaction Step One
Quantity
28.07 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To solution of methyltriphenylphosphonium bromide (17 g, 1.5 eq.) in THF (100 mL) at 0° C. was added dropwise n-butyllithium (2.5 M in hexanes, 18 mL, 1.4 eq.) and the resulting mixture was stirred for 1 h. A solution of 1,4-dioxa-spiro[4.5]decan-8-one (5.0 g, 32 mmol, 1.0 eq.) in THF (10 mL) was then introduced dropwise and the resulting mixture was warmed to room temperature and stirred overnight. The reaction was quenched by addition of sat. NaHCO3 and the separated aqueous layer was extracted with 4×EtOAc. The combined organic phase was dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography (5% to 10% EtOAc/hexanes) to give 8-methyene-1,4-dioxa-spiro[4.5]decane (3.92 g, 79%).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
17 g
Type
catalyst
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

1,4-Dioxaspiro[4.5]decan-8-one (21 g, 0.13 mol) in dry benzene (50 mL, 0.6 mol) was added to ethylenetriphenylphosphorane [prepared from dimsyl sodium and methyltriphenylphosphonium bromide (106 g, 0.291 mol) in dimethyl sulfoxide (600 mL, 8 mol)] The mixture was stirred at room temperature overnight and poured into a separating funnel containing ethyl ether (500 mL) and water (500 mL). The organic layer was separated and the aqueous phase was extracted with ethyl ether (2×500 mL). The combined ether layers were washed with water (500 mL) and brine (500 mL), and dried. The solvents were removed under reduced pressure and the residue was purified by flash chromatography to afford the desired product (18.0 g, 85%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethylenetriphenylphosphorane
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods IV

Procedure details

A mixture of KO-tBu (7.4 g, 65.9 mmol) and bromo(methyl)triphenylphosphorane (21.6 g, 60.5 mmol) in ether (100 mL) was refluxed for 0.5 h. Then a solution of 1,4-dioxaspiro[4.5]decan-8-one (6.24 g, 40.0 mmol) in ether (100 mL) was added dropwise during 1.5 h. The reaction mixture was stirred for 2 h, cooled to rt, filtered and the filtrate was concentrated. The residue was purified by silica gel chromatography (EtOAc/hexane) to afford 8-methylene-1,4-dioxaspiro[4.5]decane (1.5 g) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 4.62-4.74 (2H, m), 3.98 (4H, s), 2.30 (4H, dd, J=7.03, 6.02 Hz), 1.66-1.77 (4H, m).
Quantity
7.4 g
Type
reactant
Reaction Step One
Name
bromo(methyl)triphenylphosphorane
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

A solution of n-BuLi (2.5 M in hexanes, 30 ml, 75 mmol) was slowly added to a suspension of methyltriphenylphosphonium bromide (28.07 g, 79 mmol) in THF (150 ml) at −10° C. After stirring for 1 h, 1,4-dioxaspiro[4.5]decan-8-one (8.01 g, 51.3 mmol) was added. The reaction was warmed to room temperature and stirred for 4 h. The reaction was quenched with sat. aq. NH4Cl and extracted by diethyl ether. The combined organic extracts were dried (Na2SO4), concentrated at 200 mbar and 30° C. The residue was diluted with DCM and hexanes (1:1), and the solid was filtered. The organic extracts were concentrated at 200 mbar and 30° C., followed by silica gel chromatography (EtOAc/hexanes: 0-10%-20% gradient) to afford the title compound.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
28.07 g
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.01 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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